molecular formula C4H2BrNaO2S2 B3228655 5-Bromo-2-thiophenesulfinic acid, sodium salt CAS No. 126715-04-6

5-Bromo-2-thiophenesulfinic acid, sodium salt

Cat. No. B3228655
CAS RN: 126715-04-6
M. Wt: 249.1 g/mol
InChI Key: IEVOQJORLJHRHH-UHFFFAOYSA-M
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Description

5-Bromo-2-thiophenesulfinic acid, sodium salt is a chemical compound with the molecular formula C4H2BrO2S2•Na and a molecular weight of 249.08 . It is a solid substance used for proteomics research .


Physical And Chemical Properties Analysis

5-Bromo-2-thiophenesulfinic acid, sodium salt is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point of this compound is not specified .

properties

IUPAC Name

sodium;5-bromothiophene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOQJORLJHRHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-thiophenesulfinic acid, sodium salt

Synthesis routes and methods

Procedure details

2-Bromothiophene-5-sulphonyl chloride (prepared as described in Bull. Chem. Soc. Japan, 1985,58,1063-1064)(6.5 g, 25 mmol) was added slowly to a stirred solution of sodium hydrogen carbonate (4.2 g, 50 mmol) and sodium sulphite heptahydrate (12.6 g, 50 mmol) in water (50 ml), at 70° C. The mixture was stirred at this temperature for 1.5 hours, then ice (20 g) was added, and the mixture was washed with ether (2×50 ml). The cold aqueous phase was acidified to pH 1with 2 M hydrochloric acid and extracted quickly with ether (3×50 ml). The combined extracts were dried (MgSO4) and added to a solution of sodium methoxide in methanol (prepared from sodium metal (1.7 g, 75 mmol) and methanol (25 ml)). The mixture was then evaporated to dryness to give sodium 2-bromothiophene-5-sulphinate as a white solid, which was immediately dissolved in dry DMF (25 ml) and cooled to -25 ° C. Bromonitromethane (7.0 g, 50 mmol) was then added, the cooling bath removed, and the stirred mixture irradiated with a lamp (240 watt) for 10 minutes. Ice was then added, the mixture washed with ether (3×100 ml), and the aqueous phase acidified with 2 M hydrochloric acid. The aqueous phase was then extracted with ether (3×100 ml) and the combined extracts evaporated to give an oil which was purified by chromatography on silica gel (Merck Kieselgel Art. 7734) eluting with chloroform, to give 2-bromo-5-(nitromethylsulphonyl)thiophene as a white crystalline solid (4.2 g), m.p. 103°-104° C. (after recrystallisation from ether); in 59% yield; NMR: 5.65(s,2H), 7.25(d,2H), 7.6(d,2H); m/e (electron impact) 287(M+); microanalysis, found: C,21.2; H,1.5; N,4.8%; C5H4BrNO4S2 requires: C,21.0; H,1.4; N,4.9%.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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